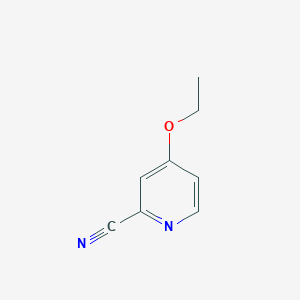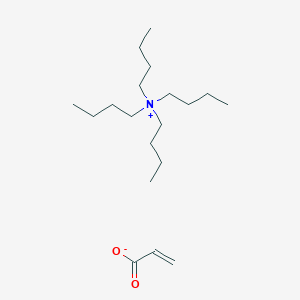
2,6-Dimethoxy-3,5-dinitropyridine
Descripción general
Descripción
2,6-Dimethoxy-3,5-dinitropyridine is an organic compound with the chemical formula C₇H₇N₃O₆. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two methoxy groups (-OCH₃) at positions 2 and 6, and two nitro groups (-NO₂) at positions 3 and 5 on the pyridine ring. It is known for its applications in organic synthesis and as a chemical reagent .
Métodos De Preparación
The synthesis of 2,6-Dimethoxy-3,5-dinitropyridine typically involves nitration reactions. One common method starts with the nitration of 2,6-dimethoxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Análisis De Reacciones Químicas
2,6-Dimethoxy-3,5-dinitropyridine undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-3,5-dinitropyridine involves its ability to undergo various chemical transformations. The nitro groups can participate in redox reactions, while the methoxy groups can be involved in nucleophilic substitution reactions. These transformations enable the compound to interact with different molecular targets and pathways, leading to its diverse applications .
Comparación Con Compuestos Similares
2,6-Dimethoxy-3,5-dinitropyridine can be compared with other similar compounds, such as:
2,6-Diamino-3,5-dinitropyridine: This compound has amino groups instead of methoxy groups, which significantly alters its reactivity and applications.
2,6-Dimethoxy-3,5-dinitrobenzene: While structurally similar, the benzene derivative lacks the nitrogen atom in the ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of methoxy and nitro groups on a pyridine ring, which provides a distinct set of chemical properties and reactivity patterns .
Propiedades
IUPAC Name |
2,6-dimethoxy-3,5-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O6/c1-15-6-4(9(11)12)3-5(10(13)14)7(8-6)16-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSANVDGVIOROB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382797 | |
| Record name | 2,6-dimethoxy-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18677-42-4 | |
| Record name | 2,6-Dimethoxy-3,5-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18677-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dimethoxy-3,5-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-Dimethoxy-3,5-dinitropyridine interact with para-substituted phenoxide anions?
A1: The research by Buncel et al. [] demonstrates that this compound undergoes σ-complexation reactions with para-substituted phenoxide anions in aqueous solutions. This interaction involves a single-electron transfer process, forming σ-adducts. The study delves into the kinetics and mechanisms of these reactions, providing insights into the reactivity of electron-deficient aromatic compounds like this compound.
Q2: What are the structural characteristics of this compound?
A2: While the provided research primarily focuses on the reactivity of this compound, it doesn't delve into detailed structural characterization. Further investigation into spectroscopic data like NMR, IR, and mass spectrometry would be needed to provide a comprehensive understanding of its structural features.
Q3: Can you explain the significance of studying single-electron transfer reactions in the context of this research?
A3: Understanding single-electron transfer reactions, as explored in the research by Buncel et al. [], is crucial for comprehending the reactivity and potential applications of compounds like this compound. These reactions play a vital role in various chemical and biological processes, influencing the compound's interactions with other molecules and impacting its overall behavior in different environments. This knowledge is fundamental for researchers investigating electron transfer processes in organic chemistry and related fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)










